Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many chemical compounds, including various derivatives of pyridazine and indole, interact with specific proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of Action
The compound may bind to its target, altering the target’s normal function. This can result in an increase or decrease in the activity of the target, depending on the nature of the interaction .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of certain substances in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as how well it is absorbed in the gut, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted can all affect the compound’s effectiveness .
Result of Action
The ultimate effect of the compound will depend on the roles of the targets and pathways it affects. For example, if the compound inhibits a key enzyme in a disease-related pathway, it could potentially alleviate symptoms of the disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s structure and, consequently, its ability to interact with its targets .
Properties
IUPAC Name |
ethyl 6-[butyl(methyl)amino]pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-4-6-9-15(3)11-8-7-10(13-14-11)12(16)17-5-2/h7-8H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMGAEKVTFLDBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NN=C(C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.